

In-Depth Technical Guide to Tricarballic Acid for Research Applications

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Compound of Interest

Compound Name: 3-(Carboxymethyl)pentanedioic acid

Cat. No.: B1620415

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tricarballic acid, a key biochemical for research in metabolic pathways and drug development. Herein, we detail its commercial availability, its primary mechanism of action, and experimental protocols for its study.

Commercial Suppliers of Research-Grade Tricarballic Acid

For researchers sourcing Tricarballic acid, several reputable commercial suppliers provide high-purity grades suitable for laboratory use. The following table summarizes key information for easy comparison. Note that pricing and available quantities are subject to change and should be confirmed on the respective supplier websites.

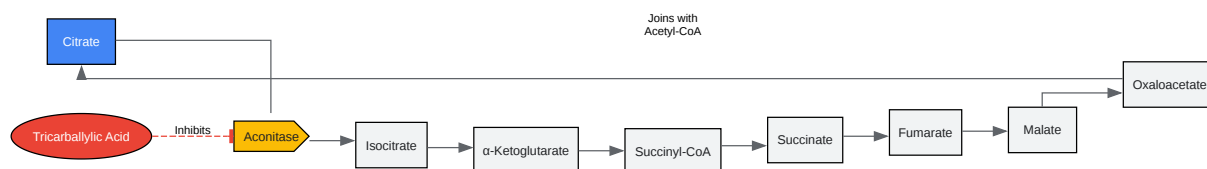
Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight
Sigma-Aldrich	99%	99-14-9	C ₆ H ₈ O ₆	176.12 g/mol
Thermo Fisher Scientific	99%	99-14-9	C ₆ H ₈ O ₆	176.12 g/mol [1] [2]
Santa Cruz Biotechnology	≥97%	99-14-9	C ₆ H ₈ O ₆	176.12 g/mol [3]
Chemsavers, Inc.	99% (GC)	99-14-9	C ₆ H ₈ O ₆	176.12 g/mol [4]
ChemScene	≥98%	99-14-9	C ₆ H ₈ O ₆	176.12 g/mol [5]

Core Mechanism of Action: Inhibition of Aconitase and the Krebs Cycle

Tricarballic acid is a well-established competitive inhibitor of the enzyme aconitase (aconitate hydratase), a key component of the Krebs (Tricarboxylic Acid) cycle. By binding to the active site of aconitase, Tricarballic acid prevents the conversion of citrate to isocitrate, thereby disrupting the cycle and cellular respiration. This inhibitory action makes it a valuable tool for studying metabolic regulation and the consequences of Krebs cycle dysfunction.

Signaling Pathway: Disruption of the Krebs Cycle by Tricarballic Acid

The primary signaling effect of Tricarballic acid is the interruption of the Krebs cycle. The following diagram illustrates this inhibitory action.



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Inhibition of Aconitase by Tricarballic Acid in the Krebs Cycle.

Experimental Protocols

Aconitase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Tricarballic acid on aconitase activity. Commercially available aconitase assay kits provide a streamlined approach.

Objective: To quantify the reduction in aconitase activity in the presence of Tricarballic acid.

Principle: Aconitase activity is measured by monitoring the conversion of citrate to isocitrate. The isocitrate is then utilized by isocitrate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

Materials:

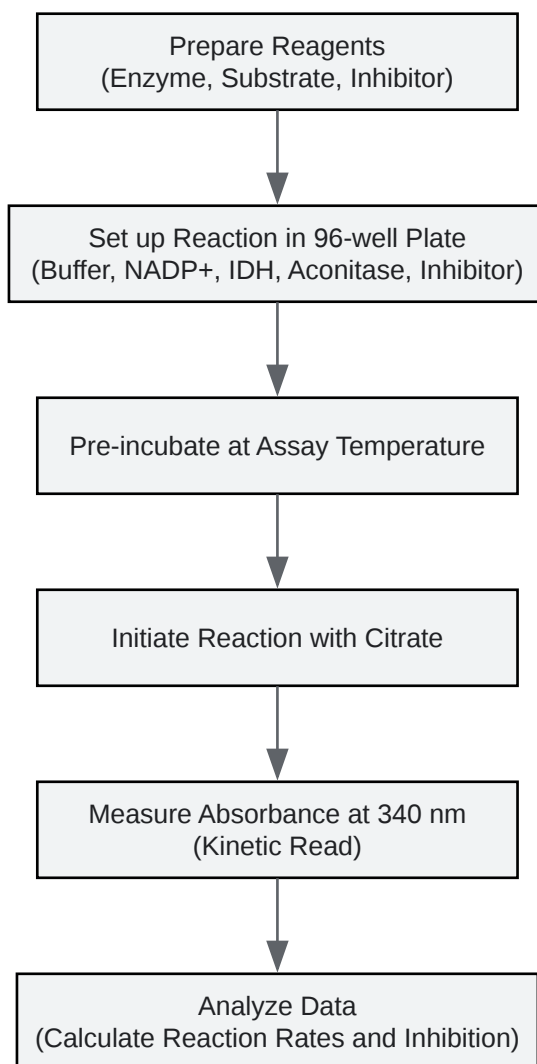
- Purified aconitase enzyme
- Citrate solution (substrate)
- Isocitrate dehydrogenase
- NADP⁺
- Tricarballic acid solutions of varying concentrations
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

- 96-well microplate
- Microplate reader

Procedure:

- **Prepare Reagents:** Prepare working solutions of all reagents in the assay buffer. Create a serial dilution of Tricarballic acid to test a range of concentrations.
- **Reaction Setup:** In a 96-well plate, add the following to each well:
 - Assay Buffer
 - NADP⁺ solution
 - Isocitrate dehydrogenase solution
 - Aconitase enzyme solution
 - Tricarballic acid solution (or vehicle control)
- **Pre-incubation:** Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Add the citrate solution to each well to start the reaction.
- **Measure Absorbance:** Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
- **Data Analysis:** Calculate the rate of NADPH formation (change in absorbance over time) for each concentration of Tricarballic acid. Compare the rates of the inhibited reactions to the uninhibited control to determine the extent of inhibition.

Experimental Workflow for Aconitase Inhibition Assay



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Workflow for determining aconitase inhibition by Tricarballic acid.

Assessing Krebs Cycle Inhibition in Cell Culture

This protocol provides a general framework for evaluating the impact of Tricarballic acid on the overall Krebs cycle activity in cultured cells.

Objective: To measure the reduction in Krebs cycle flux in cells treated with Tricarballic acid.

Principle: The activity of the Krebs cycle can be assessed by tracing the metabolic fate of a labeled substrate, such as [1,4-¹³C₂]fumarate or [U-¹³C]glucose. The incorporation of the ¹³C label into various Krebs cycle intermediates is measured using mass spectrometry.

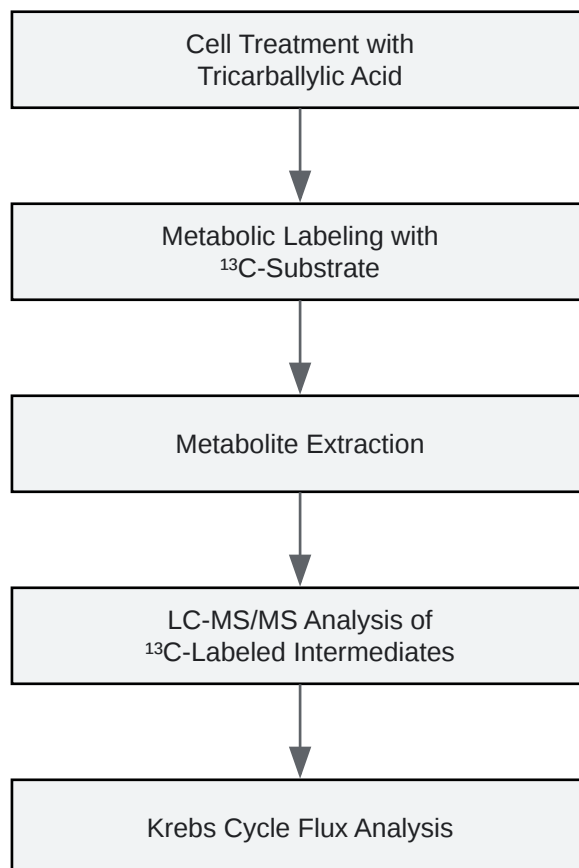
Materials:

- Cultured cells (e.g., HeLa, HepG2)
- Cell culture medium
- Tricarballic acid
- ^{13}C -labeled substrate (e.g., [1,4- $^{13}\text{C}_2$]fumarate or [U- ^{13}C]glucose)
- Reagents for metabolite extraction (e.g., methanol, chloroform)
- LC-MS/MS system

Procedure:

- Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of Tricarballic acid for a specified duration.
- Metabolic Labeling: Replace the culture medium with a medium containing the ^{13}C -labeled substrate and continue the incubation for a defined period.
- Metabolite Extraction:
 - Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).
 - Add a cold extraction solvent (e.g., 80% methanol) to the cells.
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate to pellet the cellular debris.
 - Collect the supernatant containing the metabolites.
- LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS system to identify and quantify the ^{13}C -labeled Krebs cycle intermediates.
- Data Analysis: Compare the levels of ^{13}C -labeled intermediates in Tricarballic acid-treated cells to those in untreated control cells to determine the impact on Krebs cycle flux.

Logical Relationship of Experimental Steps for Cellular Krebs Cycle Analysis



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